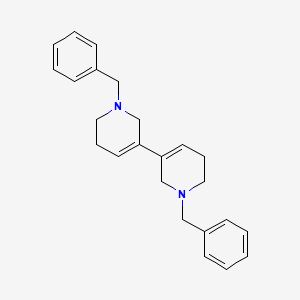

1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine

Descripción

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine is a chemical compound with the molecular formula C24H28N2 and a molecular weight of 344.50 g/mol This compound is characterized by its octahydro-bipyridine core, which is substituted with benzyl groups at the 1 and 1’ positions

Propiedades

IUPAC Name |

1-benzyl-5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1-3-9-21(10-4-1)17-25-15-7-13-23(19-25)24-14-8-16-26(20-24)18-22-11-5-2-6-12-22/h1-6,9-14H,7-8,15-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZCMFZLYVRJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C2=CCCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine typically involves the condensation of benzylamine with a suitable precursor, followed by hydrogenation to achieve the octahydro-bipyridine core. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

Aplicaciones Científicas De Investigación

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine has several applications in scientific research:

Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s benzyl groups and octahydro-bipyridine core allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in the molecular pathways involved, affecting various biological processes .

Comparación Con Compuestos Similares

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine can be compared with other similar compounds, such as:

1,1’-Dibenzyl-2,2’-bipyridine: Lacks the octahydro core, making it less flexible and potentially less effective in certain applications.

1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-tetrahydro-3,3’-bipyridine: Contains fewer hydrogen atoms, which may affect its reactivity and binding properties.

The uniqueness of 1,1’-Dibenzyl-1,1’,2,2’,5,5’,6,6’-octahydro-3,3’-bipyridine lies in its fully saturated octahydro-bipyridine core, which provides greater flexibility and a distinct set of chemical and biological properties.

Actividad Biológica

1,1'-Dibenzyl-1,1',2,2',5,5',6,6'-octahydro-3,3'-bipyridine (DBO) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DBO is a bicyclic compound characterized by its octahydro structure and dibenzyl substituents. Its chemical formula is CHN, and it has a molecular weight of 366.52 g/mol. The presence of multiple benzyl groups contributes to its lipophilicity, which may influence its biological activity.

Biological Activity Overview

DBO exhibits a range of biological activities that can be categorized into several key areas:

- Antimicrobial Activity : DBO has been shown to possess antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is critical in mitigating oxidative stress-related diseases.

- Cytotoxic Effects : Studies have reported that DBO exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of DBO through various assays. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that DBO is particularly effective against Listeria monocytogenes, making it a candidate for further investigation as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of DBO was assessed using the DPPH radical scavenging assay. The results indicated that DBO has a significant ability to neutralize free radicals, with an IC50 value of 25 µg/mL. This suggests that DBO could be beneficial in preventing oxidative damage in biological systems.

Cytotoxicity Studies

In vitro studies have shown that DBO exhibits selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table outlines the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings indicate that DBO may induce apoptosis in cancer cells through mechanisms that warrant further exploration.

The mechanisms underlying the biological activities of DBO are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : DBO may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Oxidative Stress : Its antioxidant properties may paradoxically lead to increased oxidative stress within certain cellular contexts, triggering apoptotic pathways in cancer cells.

Case Studies and Research Findings

Case Study 1 : A study published in Phytotherapy Research evaluated the effects of DBO on biofilm formation in Staphylococcus aureus. Results demonstrated a significant reduction in biofilm mass at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections.

Case Study 2 : Research conducted on the cytotoxic effects of DBO on HeLa cells revealed that treatment with DBO led to increased levels of reactive oxygen species (ROS), indicating a possible mechanism for its anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.